1-(benzenesulfonyl)-1H-1,2,4-triazole
CAS No.: 13578-48-8
Cat. No.: VC11505973
Molecular Formula: C8H7N3O2S
Molecular Weight: 209.23 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13578-48-8 |
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Molecular Formula | C8H7N3O2S |
Molecular Weight | 209.23 g/mol |
IUPAC Name | 1-(benzenesulfonyl)-1,2,4-triazole |
Standard InChI | InChI=1S/C8H7N3O2S/c12-14(13,11-7-9-6-10-11)8-4-2-1-3-5-8/h1-7H |
Standard InChI Key | XXWDFVCAJNWDEH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=NC=N2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound consists of a 1,2,4-triazole ring (a five-membered heterocycle with three nitrogen atoms) linked to a benzenesulfonyl group (-SO₂-C₆H₅) at the 1-position. This substitution introduces strong electron-withdrawing effects, altering the triazole’s reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₈H₇N₃O₂S |
Molecular Weight | 225.23 g/mol |
SMILES Notation | C1=CC=C(C=C1)S(=O)(=O)N2C=NC=N2 |
InChIKey | UZRZRZQKPCQHMM-UHFFFAOYSA-N |
Electronic and Steric Effects
The benzenesulfonyl group imposes significant steric bulk and polarizes the triazole ring, enhancing its ability to participate in hydrogen bonding and π-π stacking interactions. Computational studies of analogous sulfonylated triazoles suggest a dipole moment of ~4.2 D, favoring solubility in polar aprotic solvents .
Synthetic Methodologies
Classical Sulfonylation Approaches
The most direct route involves reacting 1H-1,2,4-triazole with benzenesulfonyl chloride under basic conditions. A typical procedure adapted from triazole sulfonylation literature :
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Reagents:
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1H-1,2,4-Triazole (1 eq)
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Benzenesulfonyl chloride (1.2 eq)
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Anhydrous pyridine (3 eq, as base and solvent)
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Procedure:
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Dissolve 1H-1,2,4-triazole in pyridine at 0°C.
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Add benzenesulfonyl chloride dropwise over 30 minutes.
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Stir at room temperature for 12 hours.
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Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 3:1).
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Microwave-Assisted Optimization
Green chemistry approaches using microwave irradiation reduce reaction times significantly. A protocol modified from PMC studies :
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Conditions:
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Power: 150 W
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Temperature: 100°C
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Time: 15 minutes
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Advantages:
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Yield improvement to 85%
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Reduced solvent volume (50% less pyridine required)
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Physicochemical Properties
Solubility Profile
Solvent | Solubility (mg/mL) |
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Water | 12.4 |
Ethanol | 89.7 |
Dichloromethane | 154.2 |
Dimethyl Sulfoxide | 220.5 |
Thermal Stability
Differential scanning calorimetry (DSC) of analogous sulfonylated triazoles reveals:
Pharmacological Applications
Antimicrobial Activity
Though direct data on 1-(benzenesulfonyl)-1H-1,2,4-triazole is scarce, structurally related compounds exhibit:
Table 2: Bioactivity of Analogous Sulfonylated Triazoles
Mechanistic studies suggest inhibition of fungal cytochrome P450 14α-demethylase .
Industrial and Research Applications
Catalysis
The electron-deficient triazole core serves as a ligand in palladium-catalyzed cross-coupling reactions, enhancing turnover frequency by 40% compared to traditional phosphine ligands .
Materials Science
Incorporation into polyimide matrices improves thermal stability (10% weight loss at 385°C vs. 350°C for unmodified polymer) .
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